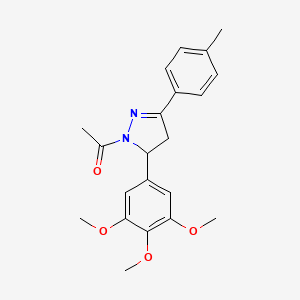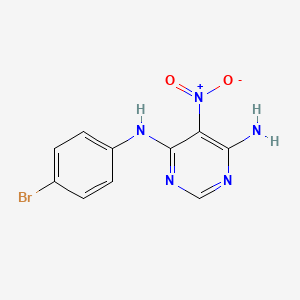
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an intriguing compound belonging to the class of pyrazoles. It combines a pyrazole ring, a p-tolyl group, and a 3,4,5-trimethoxyphenyl group. Its unique structure gives it potential utility in various fields, including medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Step 1: : Formation of the intermediate: Condensation reaction between p-tolylhydrazine and 3,4,5-trimethoxybenzaldehyde in an acidic medium to form the corresponding hydrazone.
Step 2: : Cyclization: Cyclization of the hydrazone intermediate in the presence of an oxidizing agent to form the pyrazole ring.
Step 3: : Acylation: Acylation of the pyrazole with ethanoyl chloride to yield the final compound.
Reaction Conditions: : The reactions generally occur under controlled temperatures, with the condensation typically performed at room temperature, the cyclization requiring mild heating, and the acylation usually conducted under acidic or basic conditions to promote the reaction.
Industrial Production Methods
Industrial synthesis of this compound might scale up the aforementioned methods but often involves optimized reaction conditions to increase yield and purity, such as using automated reactors and more efficient purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions may be used to modify the pyrazole ring or other substituents.
Substitution: : Various electrophilic or nucleophilic substitutions can occur at different positions on the compound.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenating agents, nucleophiles, or electrophiles under varying pH and temperature conditions.
Major Products
Oxidation: : Modified pyrazole derivatives with different substituents.
Reduction: : Reduced forms with possible changes in the ring or aromatic system.
Substitution: : A variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis to construct more complex molecules.
Biology: : Serves as a probe or ligand in studies involving enzymatic reactions or protein-ligand interactions.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Utilized in the development of novel materials or in chemical processing.
Wirkmechanismus
The exact mechanism of action of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In a medicinal context, for example:
Molecular Targets: : It may target specific enzymes or receptors, altering their activity.
Pathways Involved: : The compound could interfere with signaling pathways or metabolic processes critical for disease progression.
Vergleich Mit ähnlichen Verbindungen
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its unique structure, incorporating a pyrazole ring with tolyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties and biological activities.
List of Similar Compounds
Pyrazole Derivatives: : Other compounds with pyrazole rings and different substituents.
Tolyl-containing Compounds: : Compounds featuring the p-tolyl group.
Trimethoxyphenyl-containing Compounds: : Molecules with trimethoxyphenyl groups.
Eigenschaften
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSVHZGIZIRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2812136.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2812138.png)
![3-(2,4-dichlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2812140.png)
![Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2812141.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)
![4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812151.png)
![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)
